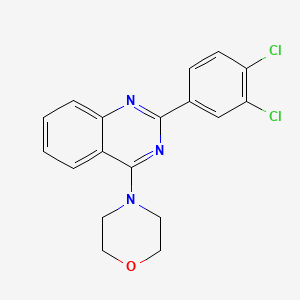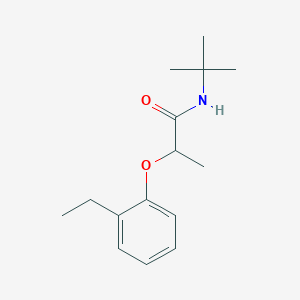
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. It was first synthesized in 1994 by scientists at Pfizer, and has since been used extensively in scientific research to investigate the role of EGFR signaling in cancer and other diseases.
Mecanismo De Acción
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline targets the ATP-binding site of the EGFR family of receptor tyrosine kinases, preventing the phosphorylation and activation of downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR signaling, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline induces cell cycle arrest and apoptosis in cancer cells, and reduces inflammation and oxidative stress in other diseases.
Biochemical and physiological effects:
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has been shown to have a wide range of biochemical and physiological effects, depending on the specific disease and cell type being studied. In cancer cells, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline inhibits cell growth and proliferation, induces apoptosis, and enhances the efficacy of chemotherapy and radiation therapy. In other diseases, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline reduces inflammation, oxidative stress, and cell death, and improves cognitive function and renal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has several advantages for use in lab experiments, including its high potency and specificity for EGFR inhibition, its relatively low toxicity and side effects, and its availability from commercial sources. However, 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline also has some limitations, such as its poor solubility in aqueous solutions, its potential for off-target effects on other kinases, and its limited efficacy in some cancer types that are resistant to EGFR inhibition.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline and EGFR signaling. One area of interest is the development of new and more potent EGFR inhibitors that can overcome resistance mechanisms in cancer cells. Another area of interest is the use of 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline and other EGFR inhibitors in combination with other targeted therapies and immunotherapies to enhance their efficacy and reduce toxicity. Finally, there is ongoing research on the role of EGFR signaling in other diseases beyond cancer, such as neurodegenerative diseases and metabolic disorders, which may lead to new therapeutic targets for 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline and other EGFR inhibitors.
Métodos De Síntesis
The synthesis of 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline involves several steps, starting with the reaction of 3,4-dichloroaniline with 4-morpholinyl-2-butanone to form a substituted aniline intermediate. This intermediate is then reacted with 2-chloro-4,5-dimethoxybenzaldehyde to form the quinazoline ring system, followed by deprotection of the morpholine group to yield the final product.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has been widely used in scientific research to investigate the role of EGFR signaling in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. 2-(3,4-dichlorophenyl)-4-(4-morpholinyl)quinazoline has also been used to study the role of EGFR signaling in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetic nephropathy.
Propiedades
IUPAC Name |
4-[2-(3,4-dichlorophenyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O/c19-14-6-5-12(11-15(14)20)17-21-16-4-2-1-3-13(16)18(22-17)23-7-9-24-10-8-23/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIZLLWPQVUGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-4-(morpholin-4-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B6079669.png)
![N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6079676.png)
![3-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6079681.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6079692.png)

![2-(1-azabicyclo[2.2.2]oct-3-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6079709.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6079717.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B6079718.png)
![4-methyl-N-(3-nitrophenyl)-2-[2-(5,5,6-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazino]-1,3-thiazole-5-carboxamide hydrobromide](/img/structure/B6079720.png)
![ethyl 2-[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6079727.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(tetrahydro-2H-thiopyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6079728.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)